4-benzamido-N-(pyridin-3-yl)benzamide

Description

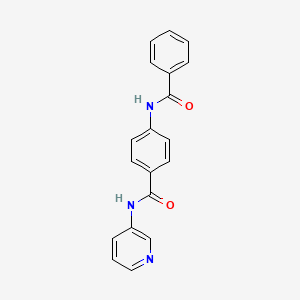

4-Benzamido-N-(pyridin-3-yl)benzamide is a benzamide derivative characterized by a pyridin-3-yl group at the terminal amide nitrogen and a benzamido substituent at the 4-position of the central benzene ring. Its structure combines aromatic rigidity with hydrogen-bonding moieties, which may influence solubility, stability, and target binding.

Properties

IUPAC Name |

4-benzamido-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2/c23-18(14-5-2-1-3-6-14)21-16-10-8-15(9-11-16)19(24)22-17-7-4-12-20-13-17/h1-13H,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTICFOQSOJNMEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzamido-N-(pyridin-3-yl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation, which provides a green and rapid pathway for the preparation of benzamide derivatives . This method is advantageous due to its low reaction times, simple procedure, high yield, and eco-friendly process.

Industrial Production Methods

In industrial settings, the production of benzamides often involves high-temperature reactions between carboxylic acids and amines. the use of advanced catalysts and green technologies, such as ultrasonic irradiation, is becoming more prevalent to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-benzamido-N-(pyridin-3-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide or pyridine moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-benzamido-N-(pyridin-3-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and metal-organic frameworks.

Biology: Studied for its potential anticancer properties and biological activities.

Medicine: Investigated for its role in drug development, particularly as a potential anticancer agent.

Industry: Utilized in the synthesis of various pharmaceuticals and as an intermediate in chemical production.

Mechanism of Action

The mechanism of action of 4-benzamido-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. In anticancer research, it has been shown to inhibit the growth of cancer cells by interfering with key signaling pathways and inducing apoptosis . The compound’s ability to form hydrogen bonds and interact with enzymes makes it a valuable candidate for drug development .

Comparison with Similar Compounds

Structural Comparisons

Structurally analogous compounds differ in substituents on the benzene ring, terminal heterocycles, or additional functional groups. Key examples include:

Key Observations :

- The benzamido group in the parent compound enhances insecticidal activity compared to simpler substituents like methoxy or chloro, which may prioritize different interactions (e.g., hydrophobic vs. hydrogen bonding) .

- Heterocyclic extensions (e.g., pyrimidinyl in flumbatinib) are critical for kinase inhibition, suggesting that structural complexity correlates with target specificity .

Physicochemical Properties

Data from spectral and analytical studies highlight differences in solubility, melting points, and stability:

Key Observations :

- Thiazole derivatives exhibit higher melting points (180–220°C) due to increased molecular rigidity and intermolecular interactions .

- Fluorinated analogs (e.g., CNS4) demonstrate improved solubility compared to fully aromatic benzamides, attributed to the thiocarbamoyl group .

Insecticidal Activity

The parent compound’s phthalimide hybrid structure (4-benzamido-N-(1,3-dioxoisoindolin-2yl)benzamide) shows superior bioconcentration factors and lower toxicity thresholds compared to non-phthalimide analogs, making it environmentally favorable .

Anticancer Potential

- Flumbatinib’s trifluoromethyl and pyrimidinylamino groups enable potent tyrosine kinase inhibition, highlighting the importance of electron-withdrawing substituents for anticancer activity .

- Thiazole derivatives (e.g., 4g in ) with piperazinylmethyl groups show enhanced cellular uptake, though their exact mechanisms remain under investigation .

Kinase Inhibition

The pyrimidin-4-yl moiety in 4-chloro-N-[2-(pyridin-3-yl)pyrimidin-4-yl]benzamide is hypothesized to mimic ATP-binding motifs in kinases, a feature absent in the parent compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.